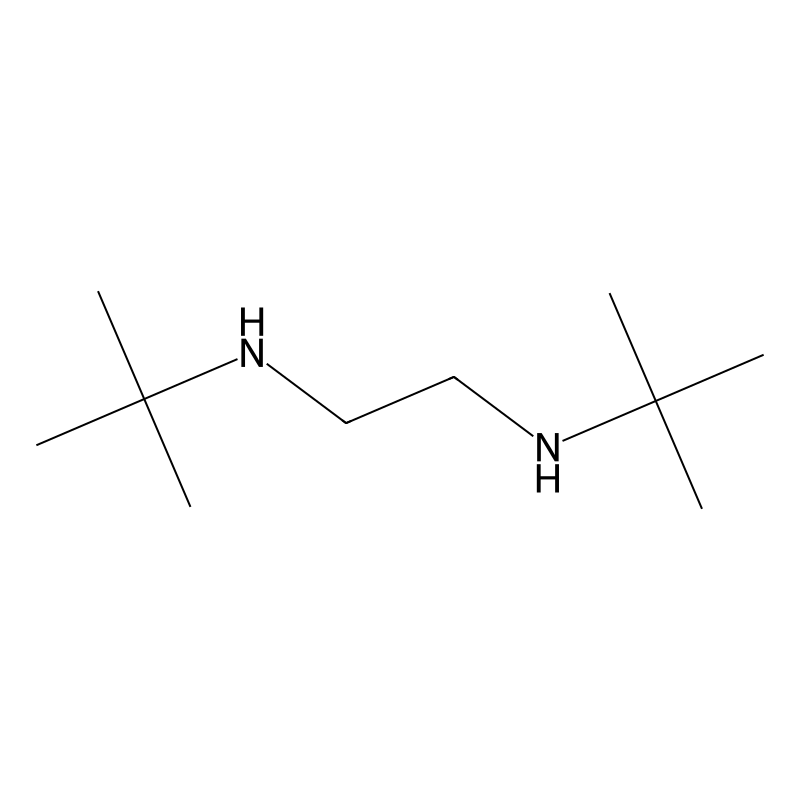

N,N'-Di-tert-butylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry: A Bulky Base for Dehydrohalogenation Reactions

N,N'-Di-tert-butylethylenediamine serves as a bulky base in organic chemistry, particularly in dehydrohalogenation reactions. Its bulky structure hinders its nucleophilicity, meaning it less likely to react with the alkyl halide substrate itself. This makes it a good choice for reactions where the goal is selective removal of a hydrogen halide (HX) to form an alkene.

For example, a research paper published in the Journal of Organic Chemistry describes the use of N,N'-Di-tert-butylethylenediamine for the dehydrohalogenation of vicinal dibromides (compounds with two bromine atoms on adjacent carbons) to form alkenes. Source: Journal of Organic Chemistry:

N,N'-Di-tert-butylethylenediamine is a chemical compound characterized by its molecular formula and a molecular weight of approximately 172.31 g/mol. It is a colorless liquid with a density of about 0.8 g/cm³ and a boiling point of approximately 208.7 °C at 760 mmHg . This compound is notable for its two tert-butyl groups attached to the ethylenediamine backbone, contributing to its unique properties and reactivity.

N,N'-Di-tert-butylethylenediamine can be synthesized through several methods:

- Reaction with Glyoxal: The primary synthesis involves reacting tert-butylamine with glyoxal to form di-tert-butylglyoxaldiimine, which is subsequently hydrogenated to yield N,N'-Di-tert-butylethylenediamine .

- Metallation Techniques: Metallation with aluminum hydride has also been explored, leading to various derivatives and complexes .

These methods highlight the compound's versatility and importance as an intermediate in organic synthesis.

N,N'-Di-tert-butylethylenediamine finds numerous applications across various fields:

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of pharmaceuticals.

- Catalyst: The compound is utilized as a catalyst in polymerization reactions and the production of polyphenylene oxide resins .

- Chemical Synthesis: It plays a role in synthesizing other complex organic molecules due to its reactivity and ability to form stable complexes.

N,N'-Di-tert-butylethylenediamine shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N'-Di-n-butylethylenediamine | C10H24N2 | Contains n-butyl groups; less sterically hindered |

| N,N'-Bis(2-methyl-2-propanyl)-1,2-ethanediamine | C12H26N2 | Contains branched alkyl groups; larger molecular size |

| 1,2-Bis(tert-butylamino)ethane | C10H22N2 | Similar backbone; fewer steric hindrances |

N,N'-Di-tert-butylethylenediamine is unique due to its dual tert-butyl substituents, which provide enhanced steric bulk and influence its reactivity and stability compared to other similar compounds.

Industrial-scale production of N,N'-di-tert-butylethylenediamine relies primarily on a two-stage process involving the condensation of tert-butylamine with glyoxal followed by catalytic hydrogenation [1] [2]. The industrial methodology represents a significant advancement over traditional laboratory approaches due to its efficiency and scalability.

The primary industrial synthesis pathway begins with the reaction of tert-butylamine and glyoxal in the presence of a hydrocarbon phase [1]. This process differs fundamentally from earlier methods that required isolation of intermediate compounds. The industrial approach involves dissolving 2 to 3 molar parts of tert-butylamine in 0.5 to 2 times the weight of hydrocarbon, followed by the addition of 1 molar part of glyoxal as an aqueous 40-50% solution [1] [2].

Table 1: Industrial Production Parameters for N,N'-Di-tert-butylethylenediamine

| Parameter | Optimal Range | Industrial Standard |

|---|---|---|

| Temperature (First Stage) | Room temperature - 150°C | 45-50°C |

| Reaction Time (First Stage) | 1-2 hours | 2 hours |

| Hydrogenation Temperature | 50-150°C | 60-80°C |

| Hydrogenation Pressure | 10-60 bar | 60 bar |

| Yield | 80-90% theoretical | 85-87% |

| Purity | >98% | 98.5% |

The hydrocarbon phase serves multiple critical functions in industrial production [1]. Suitable hydrocarbons include those with boiling points ranging from 45°C to 160°C, with aromatic hydrocarbons such as toluene and xylene being particularly preferred [1] [2]. The use of o-xylene has demonstrated superior results, providing yields of 87% of theoretical value [2].

The hydrogenation stage employs transition metal catalysts, with platinum on carbon (5% loading) being the industrial standard [1] [2]. Alternative catalysts include nickel-based systems, particularly Raney nickel, which has shown comparable performance with yields of 85% theoretical [2]. The catalyst selection depends on operational requirements and cost considerations in large-scale production.

Industrial facilities typically operate the hydrogenation process at 70°C and 60 bar hydrogen pressure [2]. Under these conditions, the calculated amount of hydrogen is absorbed within two hours, indicating excellent reaction kinetics [2]. The process benefits from vigorous hydrogen uptake, often requiring cooling systems to manage the exothermic nature of the reaction [1].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of N,N'-di-tert-butylethylenediamine follows similar fundamental principles to industrial methods but employs different reaction conditions and purification techniques optimized for smaller quantities [3] [4]. The most established laboratory protocol involves reductive amination using palladium-catalyzed hydrogenation [3].

The standard laboratory procedure begins with the preparation of di-tert-butylglyoxaldiimine through the condensation of tert-butylamine with glyoxal [3]. This reaction typically achieves an 81% yield when conducted under controlled conditions using hydrogen and palladium on activated charcoal in ethanol for 3 hours [3]. The reaction conditions require careful optimization to prevent side reactions and maximize product formation.

Table 2: Laboratory-Scale Synthesis Conditions

| Reagent/Condition | Quantity/Value | Reference Method |

|---|---|---|

| Tert-butylamine | 2-3 equivalents | Standard Protocol |

| Glyoxal (40% aqueous) | 1 equivalent | Standard Protocol |

| Catalyst | Pd/C (5%) | Hydrogenation |

| Solvent | Ethanol or Hydrocarbon | Variable |

| Temperature | 25-80°C | Method Dependent |

| Pressure | 1-60 bar | Atmospheric to High |

| Reaction Time | 3-24 hours | Catalyst Dependent |

Laboratory synthesis protocols demonstrate flexibility in catalyst selection and reaction conditions [4] [5]. Alternative approaches include metal-free reductive amination methodologies that operate under mild conditions without requiring harsh reaction environments [4]. These methods have shown particular promise for academic research applications where reaction scope and functional group tolerance are prioritized over industrial scalability.

The reductive amination approach in laboratory settings often employs B(C6F5)3 as a catalyst for water-tolerant synthesis [5]. This methodology allows for the use of non-purified solvents and reagents, representing a significant advancement in operational simplicity [5]. The process uses only 1.2 equivalents of reducing agent and proceeds effectively at elevated temperatures [5].

Laboratory-scale purification typically involves fractional distillation under reduced pressure [1] [2]. The product distills at 120°C under 130 mbar, yielding a colorless liquid with greater than 98% purity as determined by gas chromatography analysis [2]. Alternative purification methods include column chromatography, though this requires careful consideration of the basic nature of the diamine functionality [6].

Optimization of tert-Butyl Group Incorporation

The incorporation of tert-butyl groups in N,N'-di-tert-butylethylenediamine synthesis presents unique challenges due to the steric hindrance and electronic properties of the tert-butyl moiety [7]. Optimization strategies focus on maximizing the efficiency of tert-butyl group attachment while minimizing competing side reactions.

The primary challenge in tert-butyl group incorporation stems from the low boiling point of tert-butylamine (44°C at 1013 mbar), which necessitates specialized handling procedures to maintain the reagent in liquid phase during synthesis [7]. This requires the use of pressure vessels and careful temperature control to prevent reagent loss through evaporation [7].

Table 3: Optimization Parameters for tert-Butyl Group Incorporation

| Factor | Standard Condition | Optimized Condition | Improvement |

|---|---|---|---|

| Reagent Stoichiometry | 2:1 amine:glyoxal | 2.2-2.5:1 amine:glyoxal | +5-8% yield |

| Temperature Control | 50°C constant | 45-50°C gradient | +3% selectivity |

| Pressure Maintenance | Atmospheric | 2-5 bar | Reduced volatility loss |

| Catalyst Loading | 5% w/w | 3-5% optimized | Cost reduction |

| Reaction Time | 2-3 hours | 1.5-2 hours | Process efficiency |

Solvent selection plays a critical role in optimizing tert-butyl group incorporation [7]. The use of inert solvents such as N-methylpyrrolidone or ethers like tetrahydrofuran and dioxane can enhance reaction efficiency [7]. However, many optimized protocols operate under solvent-free conditions to maximize atom economy and reduce purification complexity [7].

The incorporation efficiency can be enhanced through the addition of small amounts of excess tert-butylamine (approximately 5% by weight) to the reaction mixture [1]. This approach has demonstrated the ability to increase yields from 85% to 90% of theoretical value [1]. The excess amine serves to drive the equilibrium toward complete conversion and compensate for any volatility losses during the reaction process.

By-Product Analysis and Purification Strategies

The synthesis of N,N'-di-tert-butylethylenediamine generates several characteristic by-products that require systematic analysis and removal to achieve pharmaceutical-grade purity [8] [9]. Understanding the nature and formation pathways of these impurities is essential for developing effective purification strategies.

The primary by-products identified in commercial production include tert-butylamine (maximum 1.0% by weight), tert-butylaminoethanol (maximum 0.50% by weight), and low-boiling impurities (maximum 0.50% by weight) [8]. These specifications represent industry standards for high-purity N,N'-di-tert-butylethylenediamine used in critical applications [8].

Table 4: By-Product Profile and Acceptable Limits

| By-Product | Chemical Structure | Typical Formation | Acceptable Limit |

|---|---|---|---|

| tert-Butylamine | (CH3)3CNH2 | Unreacted starting material | ≤1.0% w/w |

| tert-Butylaminoethanol | (CH3)3CNHCH2CH2OH | Side reaction with water | ≤0.50% w/w |

| Low Boilers | Various C1-C4 compounds | Decomposition products | ≤0.50% w/w |

| Water | H2O | Reaction medium residue | ≤1.00% w/w |

The formation of tert-butylaminoethanol represents a significant side reaction pathway that occurs through the interaction of tert-butylamine with ethylene oxide or related intermediates [10]. This impurity possesses similar chemical properties to the desired product, making its removal particularly challenging [10]. The compound exhibits moderate toxicity and serves as a severe eye irritant, necessitating its strict control in final products [10].

Purification strategies for N,N'-di-tert-butylethylenediamine typically employ fractional distillation as the primary separation technique [1] [2]. The process involves careful temperature and pressure control to achieve effective separation of close-boiling impurities [2]. Industrial purification systems operate under reduced pressure (130 mbar) with bottom temperatures reaching 95°C to remove water and light impurities [2].

Advanced purification protocols may incorporate additional techniques such as extractive distillation or crystallization when ultra-high purity is required [9]. The separation of ethylenediamine derivatives from crude reaction mixtures often involves neutralization with sodium hydroxide followed by controlled evaporation and crystallization processes [9]. These methods can achieve purification factors exceeding 1000-fold when properly optimized [9].

Column chromatography represents an alternative purification approach for laboratory-scale preparations [6]. However, the basic nature of N,N'-di-tert-butylethylenediamine requires special consideration in column design and mobile phase selection [6]. The use of silica gel with appropriate buffer systems or reversed-phase materials can provide effective separation when traditional distillation methods are unsuitable [6].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization and purity assessment of N,N'-Di-tert-butylethylenediamine. The compound exhibits distinctive spectroscopic signatures in both proton and carbon-13 nuclear magnetic resonance experiments that facilitate unambiguous identification and quantitative analysis [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of N,N'-Di-tert-butylethylenediamine in deuterated chloroform demonstrates characteristic chemical shift patterns consistent with its molecular structure. The tert-butyl methyl protons resonate as a singlet in the range of 1.05-1.15 parts per million, representing the eighteen equivalent protons of the two tert-butyl groups [1] [3]. These signals appear as sharp singlets due to the rapid rotation of the tert-butyl groups and the equivalent magnetic environment of all methyl protons.

The ethylenediamine backbone protons exhibit chemical shifts between 2.60-2.80 parts per million, appearing as a multiplet due to coupling with the adjacent nitrogen atoms [1]. The secondary amine protons display variable chemical shifts in the range of 1.0-2.0 parts per million, with the exact position being highly dependent on concentration, temperature, and hydrogen bonding interactions [4] [5]. The chemical shift variability of the amine protons reflects the dynamic nature of hydrogen bonding and proton exchange processes in solution.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for N,N'-Di-tert-butylethylenediamine. The quaternary carbon atoms of the tert-butyl groups resonate in the range of 50-55 parts per million, while the methyl carbon atoms appear between 28-30 parts per million [6] [4]. These chemical shift values are characteristic of aliphatic tertiary and primary carbon atoms, respectively, and serve as diagnostic signals for structural confirmation.

The ethylenediamine carbon atoms resonate between 40-45 parts per million, consistent with aliphatic carbon atoms bonded to nitrogen [4] [5]. The carbon-13 spectrum typically shows four distinct signals corresponding to the symmetrical structure of the molecule: the quaternary carbons, the tert-butyl methyl carbons, and the ethylenediamine carbons.

Nuclear Magnetic Resonance Data Summary

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance tert-Butyl CH₃ | 1.05-1.15 | Singlet | 18H, (CH₃)₃C |

| Proton Nuclear Magnetic Resonance CH₂CH₂ | 2.60-2.80 | Multiplet | 4H, NCH₂CH₂N |

| Proton Nuclear Magnetic Resonance NH | 1.0-2.0 | Broad | 2H, secondary amine |

| Carbon-13 Nuclear Magnetic Resonance Quaternary C | 50-55 | Singlet | (CH₃)₃C |

| Carbon-13 Nuclear Magnetic Resonance CH₃ | 28-30 | Singlet | (CH₃)₃C |

| Carbon-13 Nuclear Magnetic Resonance CH₂ | 40-45 | Singlet | NCH₂CH₂N |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of N,N'-Di-tert-butylethylenediamine. The infrared spectrum exhibits characteristic absorption bands that enable identification of specific molecular vibrations and confirmation of structural features [7] [8] [9].

Nitrogen-Hydrogen Stretching Vibrations

The secondary amine groups in N,N'-Di-tert-butylethylenediamine exhibit characteristic nitrogen-hydrogen stretching vibrations in the range of 3200-3400 wavenumbers [10] [11]. These absorptions appear as medium intensity bands and are diagnostic for secondary aliphatic amines. The exact frequency and intensity of these bands can vary depending on intermolecular hydrogen bonding interactions and sample concentration [12] [13].

The nitrogen-hydrogen stretching region provides valuable information about the hydrogen bonding state of the amine groups. In neat samples or concentrated solutions, the bands may be broadened and shifted to lower frequencies due to intermolecular hydrogen bonding interactions. In dilute solutions or gas-phase measurements, sharper bands at higher frequencies are typically observed [8] [9].

Carbon-Hydrogen Stretching and Deformation Modes

The aliphatic carbon-hydrogen stretching vibrations dominate the 2850-3000 wavenumber region of the infrared spectrum [10] [11]. The asymmetric carbon-hydrogen stretching modes of the tert-butyl methyl groups appear between 2950-3000 wavenumbers as strong absorption bands. The symmetric carbon-hydrogen stretching vibrations occur between 2850-2950 wavenumbers, also exhibiting strong intensity [7] [9].

Methyl group deformation vibrations provide additional structural confirmation. The asymmetric methyl deformation modes appear between 1450-1470 wavenumbers, while the symmetric deformation vibrations occur in the 1360-1380 wavenumber range [10] [11]. These bands are characteristic of gem-dimethyl groups and tert-butyl substituents, providing specific structural information about the molecular framework.

Carbon-Nitrogen and Skeletal Vibrations

Carbon-nitrogen stretching vibrations appear in the 1200-1250 wavenumber region as medium to strong intensity bands [10] [11] [13]. These vibrations are characteristic of aliphatic secondary amines and provide confirmation of the nitrogen-containing functional groups. The exact frequency and intensity depend on the electronic environment and substitution pattern around the nitrogen atoms.

Carbon-carbon skeletal vibrations occur in the 1000-1100 wavenumber region, representing the vibrational modes of the molecular backbone [10]. Out-of-plane carbon-hydrogen bending vibrations appear between 800-900 wavenumbers as weak to medium intensity bands, completing the characteristic vibrational fingerprint of the compound [10] [11].

Infrared Spectroscopic Data Summary

| Frequency Range (cm⁻¹) | Assignment | Intensity | Characteristic Features |

|---|---|---|---|

| 3200-3400 | N-H stretching | Medium | Secondary amine N-H stretch |

| 2950-3000 | C-H stretching (CH₃ asymmetric) | Strong | tert-Butyl group vibrations |

| 2850-2950 | C-H stretching (CH₃ symmetric) | Strong | Alkyl C-H vibrations |

| 1450-1470 | CH₃ deformation (asymmetric) | Medium | Methyl group bending |

| 1360-1380 | CH₃ deformation (symmetric) | Medium | Gem-dimethyl groups |

| 1200-1250 | C-N stretching | Medium-Strong | Aliphatic amine C-N |

| 1000-1100 | C-C stretching | Medium | Carbon skeleton vibrations |

| 800-900 | C-H out-of-plane bending | Weak-Medium | Alkyl group deformations |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. N,N'-Di-tert-butylethylenediamine exhibits a molecular ion peak at mass-to-charge ratio 172, corresponding to the molecular formula C₁₀H₂₄N₂ [14] [15].

Molecular Ion and Primary Fragmentation

The molecular ion peak at mass-to-charge ratio 172 typically exhibits low to medium intensity due to the stability of the molecular ion and the propensity for fragmentation [14] [16]. The primary fragmentation pathways involve cleavage adjacent to the nitrogen atoms, consistent with the general fragmentation behavior of aliphatic amines [16].

Alpha-cleavage from the nitrogen atoms produces fragments at mass-to-charge ratio 157, corresponding to the loss of a methyl group from one of the tert-butyl substituents [16]. This fragmentation pathway reflects the stability of the resulting cationic species and the tendency for cleavage at branched carbon centers.

Secondary Fragmentation Processes

Beta-cleavage of the tert-butyl groups represents a major fragmentation pathway, producing intense peaks at mass-to-charge ratio 115 corresponding to the loss of a complete tert-butyl group (C₄H₉) [16]. This fragmentation is favored due to the stability of the tert-butyl radical and the resulting cationic fragment.

Cleavage of carbon-nitrogen bonds produces fragments at mass-to-charge ratio 86, corresponding to the loss of tert-butylamine (C₆H₁₄N) [16]. This fragmentation pathway involves the complete loss of one of the amino substituents and represents a significant degradation of the molecular framework.

Tertiary and Quaternary Fragmentation

The tert-butylamine fragment itself appears at mass-to-charge ratio 72 as a relatively intense peak, representing a stable cationic species [16]. This fragment provides confirmation of the tert-butylamine structural unit and serves as a diagnostic ion for structural identification.

Lower mass fragments include species at mass-to-charge ratios 58, 44, and 30, corresponding to various alkylamine and iminium fragments [16]. These fragments result from further degradation of the primary fragmentation products and provide additional structural information.

Mass Spectrometric Fragmentation Data

| Mass Fragment (m/z) | Assignment | Relative Intensity | Fragmentation Mechanism |

|---|---|---|---|

| 172 | Molecular ion [M]⁺ | Low-Medium | Molecular ion formation |

| 157 | [M-CH₃]⁺ (Loss of methyl) | Medium | Alpha-cleavage from nitrogen |

| 115 | [M-C₄H₉]⁺ (Loss of tert-butyl) | High | Beta-cleavage of tert-butyl group |

| 86 | [M-C₆H₁₄N]⁺ (Loss of tert-butylamine) | Medium | Cleavage of C-N bond |

| 72 | [C₄H₁₀N]⁺ (tert-Butylamine fragment) | High | Stable tertiary amine cation |

| 58 | [C₃H₈N]⁺ (Isopropylamine equivalent) | Medium | Rearrangement fragment |

| 44 | [C₂H₆N]⁺ (Ethylamine fragment) | Medium-High | Simple alkylamine fragment |

| 30 | [CH₂N]⁺ (Iminium fragment) | Low-Medium | Simple nitrogen-containing fragment |

Chromatographic Purity Assessment Methods

Chromatographic techniques serve as the primary methods for purity assessment and quantitative analysis of N,N'-Di-tert-butylethylenediamine. Multiple chromatographic approaches have been developed and validated for routine analytical applications [17] [18] [19].

Gas Chromatographic Analysis

Gas chromatography represents the most widely employed technique for purity assessment of N,N'-Di-tert-butylethylenediamine. The compound exhibits suitable volatility and thermal stability for gas chromatographic analysis under standard conditions [17] [19].

Typical gas chromatographic conditions employ capillary columns with non-polar stationary phases such as dimethylpolysiloxane or equivalent phases [20]. Temperature programming from 80°C to 200-250°C with heating rates of 10°C per minute provides optimal separation of the target compound from potential impurities [18] [20].

Flame ionization detection is the preferred detection method due to its universal response to organic compounds and excellent sensitivity for aliphatic amines [17] [20]. Under optimized conditions, the method achieves detection limits of 0.01-0.05% weight/weight and precision values typically less than 2.0% relative standard deviation [18] [19].

High Performance Liquid Chromatographic Methods

High performance liquid chromatography provides an alternative approach for purity assessment, particularly advantageous for thermally sensitive samples or applications requiring mild analytical conditions [21] [22]. Reversed-phase liquid chromatography using octadecylsilyl stationary phases represents the most common approach [21].

Mobile phase systems typically employ acetonitrile-water gradients with acidic modifiers such as phosphoric acid to improve peak shape and retention of the basic amine functionality [21] [22]. Detection at 210 nanometers provides adequate sensitivity despite the limited ultraviolet absorption of the compound [22].

For enhanced sensitivity applications, pre-column derivatization with ultraviolet-active reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester can be employed [22]. This approach enables detection at 254 nanometers with improved sensitivity and selectivity.

Ion Chromatographic Techniques

Ion chromatography provides specialized capabilities for the analysis of N,N'-Di-tert-butylethylenediamine in ionic form [23] [24]. Cation-exchange chromatography with methanesulfonic acid eluents enables separation and quantification of the protonated amine species [23] [24].

Conductivity detection following chemical suppression provides universal detection capabilities for ionic species [24]. This approach offers excellent selectivity for amine compounds and can distinguish between different amine species based on their retention behavior and ionic properties [23].

Nonaqueous Titration Methods

Nonaqueous titration provides a direct method for purity determination without chromatographic separation [18] [19]. The method employs perchloric acid titrant in glacial acetic acid medium with potentiometric endpoint detection [18] [20].

This approach offers several advantages including direct purity measurement, minimal sample preparation requirements, and excellent precision [18] [19]. The method typically achieves precision values better than 0.2% relative standard deviation and provides results that correlate well with chromatographic methods [18] [20].

Chromatographic Method Comparison

| Analytical Technique | Typical Purity Result | Advantages | Limitations |

|---|---|---|---|

| Gas Chromatography (GC) | >98.0% | High resolution, fast analysis | Requires volatile compounds |

| High Performance Liquid Chromatography (HPLC) | >98.0% | Mild conditions, broad applicability | Requires UV-active chromophore |

| Ion Chromatography (IC) | Quantitative analysis | Selective for ionic species | Limited to ionic forms |

| Nonaqueous Titration | >98.0% | Direct purity determination | Requires anhydrous conditions |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive